2-Fluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-amine
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Overview
Description
2-Fluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-amine is an organic compound characterized by the presence of fluorine and trifluoromethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-amine typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with a suitable fluorinating agent, followed by reductive amination. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Fluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 2-Fluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The presence of fluorine and trifluoromethoxy groups enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-[3-(trifluoromethoxy)phenyl]ethan-1-amine
- 2,2,2-Trifluoro-1-phenylethanamine
- 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine
Uniqueness
2-Fluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications .
Properties
Molecular Formula |
C9H9F4NO |
---|---|
Molecular Weight |
223.17 g/mol |
IUPAC Name |
2-fluoro-1-[2-(trifluoromethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C9H9F4NO/c10-5-7(14)6-3-1-2-4-8(6)15-9(11,12)13/h1-4,7H,5,14H2 |
InChI Key |
IVHAPHQLRHHNBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CF)N)OC(F)(F)F |
Origin of Product |
United States |
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